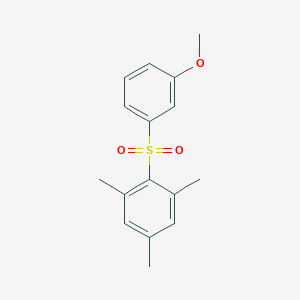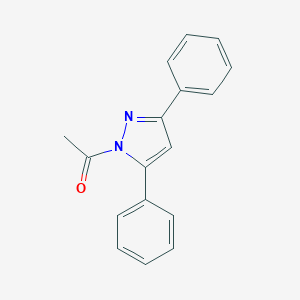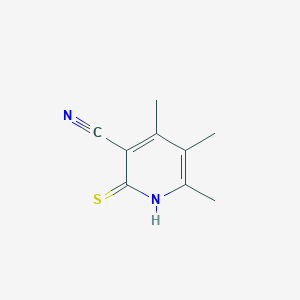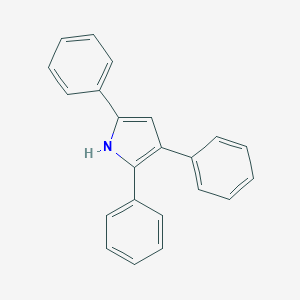
2-(3-Methoxyphenyl)sulfonyl-1,3,5-trimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methoxyphenyl)sulfonyl-1,3,5-trimethylbenzene, also known as MTS, is a chemical compound that has been extensively used in scientific research. It has a molecular formula of C16H18O3S and a molecular weight of 298.38 g/mol. MTS is a versatile reagent that has found its application in a wide range of fields, including biochemistry, molecular biology, and neuroscience.
Mechanism of Action
2-(3-Methoxyphenyl)sulfonyl-1,3,5-trimethylbenzene modifies thiol groups in proteins by reacting with the sulfur atom in the thiol group. This reaction results in the formation of a covalent bond between the 2-(3-Methoxyphenyl)sulfonyl-1,3,5-trimethylbenzene molecule and the protein. The modification of thiol groups can lead to changes in protein activity, structure, and function.
Biochemical and Physiological Effects:
2-(3-Methoxyphenyl)sulfonyl-1,3,5-trimethylbenzene has been shown to have a variety of biochemical and physiological effects. It has been used to study the role of thiol groups in ion channels, enzymes, and receptors. 2-(3-Methoxyphenyl)sulfonyl-1,3,5-trimethylbenzene has also been used to study the role of thiol groups in oxidative stress and apoptosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(3-Methoxyphenyl)sulfonyl-1,3,5-trimethylbenzene is its ability to selectively modify thiol groups in proteins. This allows researchers to study the role of specific thiol groups in protein function. However, 2-(3-Methoxyphenyl)sulfonyl-1,3,5-trimethylbenzene has some limitations. It can react with other nucleophiles in addition to thiol groups, leading to non-specific modifications. 2-(3-Methoxyphenyl)sulfonyl-1,3,5-trimethylbenzene can also be toxic to cells at high concentrations.
Future Directions
There are several future directions for the use of 2-(3-Methoxyphenyl)sulfonyl-1,3,5-trimethylbenzene in scientific research. One direction is the development of new 2-(3-Methoxyphenyl)sulfonyl-1,3,5-trimethylbenzene derivatives that have improved selectivity and reduced toxicity. Another direction is the use of 2-(3-Methoxyphenyl)sulfonyl-1,3,5-trimethylbenzene in the study of protein-protein interactions. 2-(3-Methoxyphenyl)sulfonyl-1,3,5-trimethylbenzene could be used to modify specific thiol groups in proteins that are involved in protein-protein interactions, allowing researchers to study the role of these interactions in protein function.
Synthesis Methods
2-(3-Methoxyphenyl)sulfonyl-1,3,5-trimethylbenzene can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 3-methoxyphenylmagnesium bromide in the presence of a catalyst. The resulting product is then purified using column chromatography.
Scientific Research Applications
2-(3-Methoxyphenyl)sulfonyl-1,3,5-trimethylbenzene has been extensively used in scientific research due to its ability to modify thiol groups in proteins. Thiol groups are important in protein function and structure, and their modification can lead to changes in protein activity. 2-(3-Methoxyphenyl)sulfonyl-1,3,5-trimethylbenzene is used to modify specific thiol groups in proteins, allowing researchers to study the role of these thiol groups in protein function.
properties
CAS RN |
21213-30-9 |
|---|---|
Molecular Formula |
C16H18O3S |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)sulfonyl-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C16H18O3S/c1-11-8-12(2)16(13(3)9-11)20(17,18)15-7-5-6-14(10-15)19-4/h5-10H,1-4H3 |
InChI Key |
MVTVBQAXTVEGNN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)C2=CC=CC(=C2)OC)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)C2=CC=CC(=C2)OC)C |
Other CAS RN |
21213-30-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine](/img/structure/B188377.png)




![[4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate](/img/structure/B188388.png)
![(3,5-Dioxo-4-aza-tricyclo[5.2.1.0*2,6*]dec-8-en-4-yl)-acetic acid](/img/structure/B188389.png)

![3-Thiazolidineacetic acid, 5-[(3-methyl-2-thiazolidinylidene)ethylidene]-4-oxo-2-thioxo-](/img/structure/B188397.png)
![3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B188398.png)
![2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile](/img/structure/B188399.png)
![8,9,10,11-Tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B188400.png)
![[2,2'-Bithiophene]-5,5'-dicarboxaldehyde](/img/structure/B188401.png)